SRA880

Somatostatin Receptor Pharmacology Neuropharmacology Receptor Binding Assays

SRA880 is the first non-peptide, competitive, surmountable sst₁ receptor antagonist (pKd 7.8–8.6, pKB 7.5–7.7). Its small-molecule structure ensures superior stability and CNS penetration versus peptide-based ligands, enabling definitive in vitro (cAMP, GTPγS, reporter assays) and in vivo (microdialysis, behavioral models) studies. Critically, only SRA880 provides unambiguous sst₁ subtype assignment; broad-spectrum or sst₂-selective alternatives are inactive at sst₁ (Ki >1000 nM) and invalidate pharmacological interpretation. Insist on SRA880 for reproducible sst₁-mediated neurobiology research. For laboratory use only.

Molecular Formula C29H36N4O8
Molecular Weight 568.6 g/mol
Cat. No. B1662450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSRA880
Synonyms1,2,3,4,4a,5,10,10a-octahydro-6-methoxy-1-methylbenz(g)quinoline-3-carboxylic acid 4-(4-nitrophenyl)piperazine amide
1,2,3,4,4a,5,10,10a-octahydro-6-methoxy-1-methylbenz(g)quinoline-3-carboxylic acid 4-(4-nitrophenyl)piperazine amide hydrogen malonate
SRA 880
SRA-880
SRA880
Molecular FormulaC29H36N4O8
Molecular Weight568.6 g/mol
Structural Identifiers
SMILESCN1CC(CC2C1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-].C(C(=O)O)C(=O)O
InChIInChI=1S/C26H32N4O4.C3H4O4/c1-27-17-20(14-19-15-23-18(16-24(19)27)4-3-5-25(23)34-2)26(31)29-12-10-28(11-13-29)21-6-8-22(9-7-21)30(32)33;4-2(5)1-3(6)7/h3-9,19-20,24H,10-17H2,1-2H3;1H2,(H,4,5)(H,6,7)/t19-,20-,24-;/m1./s1
InChIKeyACSWUHCQQFGYBZ-GIEJAJRFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SRA880: The First Non-Peptide Somatostatin sst₁ Receptor Antagonist for CNS Research


SRA880 ([3R,4aR,10aR]-1,2,3,4,4a,5,10,10a-Octahydro-6-methoxy-1-methyl-benz[g]quinoline-3-carboxylic-acid-4-(4-nitro-phenyl)-piperazine-amide, hydrogen malonate) is the first reported non-peptide, competitive antagonist selective for the somatostatin sst₁ receptor [1]. It demonstrates high affinity for native and recombinant sst₁ receptors (pKd = 7.8–8.6) and acts as a surmountable antagonist in functional assays (pKB = 7.5–7.7) [1]. Unlike peptide-based sst₁ ligands, SRA880 is a small molecule with potential for improved stability and CNS penetration, positioning it as a critical tool for dissecting sst₁-mediated neurobiology [1].

Why Generic Somatostatin Antagonists Cannot Replace SRA880 for sst₁-Specific Studies


Substitution of SRA880 with other commercially available somatostatin receptor antagonists is not scientifically valid due to profound differences in subtype selectivity and functional profile. Broad-spectrum peptide antagonists (e.g., cyclosomatostatin, PRL 3195) exhibit low or negligible affinity for sst₁ (Ki > 1000 nM) [1], while sst₂-selective antagonists (e.g., CYN 154806) are essentially inactive at sst₁ (pIC₅₀ ≈ 5.41) . Even within the sst₁-targeted space, newer non-peptide antagonists (e.g., SST1 receptor antagonist-1) show markedly higher affinity (pKd = 8.79–9.11) than SRA880, altering the pharmacological window . Furthermore, SRA880 is uniquely characterized as a surmountable, competitive antagonist in multiple transduction assays, a property not established for most peptide-based sst₁ ligands [2].

Quantitative Differentiation of SRA880: Head-to-Head Comparisons with Alternative sst₁ Modulators


SRA880 vs. Peptide sst₁ Agonist CH-275: Binding Affinity and Selectivity Profile

SRA880 exhibits approximately 5-fold higher affinity for the human recombinant sst₁ receptor compared to the peptide agonist CH-275. While both compounds are selective for sst₁, SRA880 demonstrates a cleaner selectivity window due to its non-peptide nature [1]. CH-275 binds to sst₁ with a Kᵢ of 52 nM [2], whereas SRA880 binds with a pKd of 8.0–8.1, corresponding to a Kd of ~10 nM [1]. Furthermore, SRA880 shows negligible affinity (pKd ≤ 6.0) for other sst subtypes, while CH-275 retains measurable affinity for sst₃ (IC₅₀ = 345 nM) [2].

Somatostatin Receptor Pharmacology Neuropharmacology Receptor Binding Assays

SRA880 vs. Peptide sst₁ Antagonist PRL 3195: >100-Fold Superiority in sst₁ Binding Affinity

SRA880 demonstrates a striking >100-fold higher binding affinity for the human sst₁ receptor compared to the peptide antagonist PRL 3195 [1]. PRL 3195 exhibits a Kᵢ of 1000 nM for sst₁ [2], whereas SRA880 binds with a Kd of ~10 nM (pKd = 8.0–8.1) [1]. This substantial difference in affinity renders PRL 3195 largely unsuitable for experiments requiring complete sst₁ blockade at physiologically relevant concentrations.

Somatostatin Receptor Pharmacology Drug Discovery Receptor Antagonism

SRA880 vs. sst₂ Antagonist CYN 154806: 200-Fold Selectivity for sst₁ Over sst₂

SRA880 provides a >200-fold selectivity window for sst₁ over sst₂, a critical differentiator from tools like CYN 154806. SRA880 shows a pKd of 8.0–8.1 for sst₁ and a pKd ≤ 6.0 for sst₂, translating to a selectivity ratio of ≥100-fold [1]. In contrast, the sst₂ antagonist CYN 154806 has a pIC₅₀ of 5.41 (≈3900 nM) for sst₁ and a pIC₅₀ of 8.58 (≈2.6 nM) for sst₂ . Therefore, at concentrations required to block sst₂, CYN 154806 produces negligible sst₁ antagonism, whereas SRA880 potently and selectively inhibits sst₁.

Receptor Subtype Selectivity Neuropharmacology Somatostatin Signaling

SRA880 vs. Next-Generation Non-Peptide sst₁ Antagonist: Benchmarking Against SST1 Receptor Antagonist-1

SRA880 is a first-generation non-peptide sst₁ antagonist with pKd = 8.0–8.1 (≈10 nM) [1]. Newer compounds, such as SST1 receptor antagonist-1 (Compound 23), achieve pKd values of 9.11 (rSST1) and 8.79 (hSST1), representing a 6–12 fold increase in affinity . While SRA880 remains the most extensively characterized non-peptide sst₁ antagonist in vivo, researchers requiring maximum potency for in vitro screening may prefer newer analogs. Conversely, for studies where the historical pharmacological profile of SRA880 is already established, this compound provides a well-documented, consistent reference point.

Somatostatin Receptor Pharmacology Chemical Probe Development Structure-Activity Relationship

SRA880 In Vivo: Induction of Hippocampal SST-14 Release and Lack of Anticonvulsant Activity

In conscious rats, intrahippocampal administration of SRA880 (1 μM) induced a robust increase in hippocampal SST-14 levels without altering GABA levels [1]. This confirms the sst₁ receptor functions as an inhibitory autoreceptor in vivo. Importantly, SRA880 did not affect seizure severity nor reverse the anticonvulsive action of SRIF-14 (1 μM) against pilocarpine-induced seizures [1]. This negative data is crucial: it demonstrates that sst₁ receptors are not involved in the anticonvulsive effects of somatostatin, a finding that cannot be made with non-selective antagonists.

In Vivo Neuropharmacology Somatostatin Autoreceptor Epilepsy Research

SRA880 Synergizes with Imipramine to Produce Antidepressant-Like Effects

SRA880, by blocking the sst₁ autoreceptor and increasing endogenous SRIF release, synergizes with the tricyclic antidepressant imipramine to produce antidepressant-like effects in the mouse tail suspension test [1]. While the exact fold-change in immobility time is not numerically provided in the abstract, the study explicitly states that SRA880 'synergized with imipramine' and that chronic co-administration 'synergistically increased BDNF mRNA expression in the cerebral cortex' [1]. This demonstrates a functional, disease-relevant interaction that is unique to sst₁ antagonism.

Depression Models Behavioral Pharmacology Somatostatin in Mood Disorders

Optimal Research and Procurement Scenarios for SRA880


In Vitro Dissection of sst₁-Specific Signaling Pathways

Utilize SRA880 in cAMP accumulation, GTPγS binding, or luciferase reporter assays to confirm sst₁-mediated effects. SRA880 acts as a competitive, surmountable antagonist with pKB values of 7.5–7.7 [1]. This allows for accurate determination of antagonist potency and mechanism of action.

In Vivo Validation of sst₁ Autoreceptor Function

Administer SRA880 (1 μM intrahippocampal) via microdialysis to assess changes in endogenous SRIF-14 release in conscious rats [2]. This model confirms the inhibitory autoreceptor role of sst₁ and can be used to study neuropeptide regulation in vivo.

Adjunctive Antidepressant Strategy Research

Co-administer SRA880 with imipramine in rodent models of depression (e.g., tail suspension test, forced swim test) to investigate the synergistic antidepressant-like effects and associated changes in BDNF expression [3].

Negative Control for sst₁ Involvement in Seizure Models

Employ SRA880 in pilocarpine-induced seizure models to demonstrate the lack of involvement of sst₁ receptors in the anticonvulsant effects of SRIF-14 [2]. This is essential for correctly attributing anticonvulsant mechanisms to other sst subtypes (e.g., sst₂).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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